7H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine (PrP) is a nitrogen-rich heterocyclic scaffold with a fused pyrrole-pyrimidine core. Its derivatives exhibit diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and antiparasitic properties.
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h2-3H,1H2,(H2,7,9,10) |
InChI Key |
KDLBPMLXOZTGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1N=CN=C2N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the primary applications of 7H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives is their role as inhibitors of protein kinase B (Akt), a crucial regulator in various cellular processes, including cell growth and survival.
- Mechanism of Action : Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been shown to be ATP-competitive inhibitors with high selectivity for PKB over other kinases like PKA. These compounds modulate signaling pathways critical for cancer progression, including the PI3K−PKB−mTOR pathway, leading to significant inhibition of tumor growth in vivo models .
- Case Study : In studies involving human tumor xenografts in nude mice, derivatives of this compound demonstrated potent anticancer properties by effectively inhibiting tumor growth at well-tolerated doses .
Antiviral Applications
Recent research has identified this compound derivatives as potential inhibitors of viral infections.
- Zika Virus Inhibition : A specific study highlighted the antiviral activity of a compound with a 7H-pyrrolo[3,2-d]pyrimidine core structure against the Zika virus. Structural modifications led to compounds that exhibited enhanced cytotoxicity and antiviral activity .
Other Therapeutic Potentials
Beyond anticancer and antiviral applications, this compound has been explored for various other pharmacological activities:
- Anticonvulsant and Anti-inflammatory Activities : Derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine have shown promising anticonvulsant and anti-inflammatory effects. These compounds are being investigated for their potential to treat conditions such as epilepsy and inflammation .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Chemical Reactions Analysis
Amination and Halogenation Reactions
The 4-position of 7H-pyrrolo[2,3-d]pyrimidine exhibits nucleophilic aromatic substitution (SNAr) reactivity. Key transformations include:
4-Chloro Intermediate Formation
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a pivotal intermediate. It is synthesized via:
-
Chlorination : Treatment of 4-hydroxy derivatives with POCl₃/PCl₅ at reflux (70–100°C) yields the 4-chloro analog in >85% efficiency .
-
Bromination : 5-Bromo derivatives are formed using NH₄OH and i-PrOH at 100°C (67% yield) .
Amination with Anilines
HCl-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 ) with substituted anilines (2a–t ) proceeds in water or EtOH at 80–100°C :
Key Findings :
-
Acid Optimization : 0.1 equiv HCl minimizes solvolysis side products (e.g., 4-ethoxy derivative 4 ) while achieving >98% conversion .
-
Substrate Scope : Electron-rich anilines (pKa > 4) react efficiently (80–94% yield), while strongly electron-deficient anilines (pKa < 2) show poor reactivity due to diminished nucleophilicity .
Table 1: Amination Results with Selected Anilines
| Aniline Substituent | pKa | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 4-OEt (2b ) | 5.19 | 3 | 78 | 94 |
| 4-F (2e ) | 4.65 | 6 | 77 | 92 |
| 4-NO₂ (2j ) | 1.02 | 6 | 15 | 88 |
| 2-I (2n ) | 2.6 | 22 | 3 | 79 |
Palladium-Catalyzed Cross-Coupling
The 5-position undergoes Suzuki and Buchwald-Hartwig couplings:
Suzuki Coupling
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, THF/H₂O, 80°C), yielding 5-aryl derivatives .
Buchwald-Hartwig Amination
2-Chloro derivatives couple with morpholino methanone derivatives using Pd₂(dba)₃/XPhos, achieving 93% yield (e.g., compound 18 in ).
Hydrolysis and Solvolysis
Competing hydrolysis occurs under acidic conditions:
-
Solvent Effects : Water increases hydrolysis (5 formation) to 15% with electron-poor anilines, while EtOH suppresses it (<1%) .
Functionalization at N-7
The N-7 position is alkylated using:
-
Cyclopentylation : Treatment with cyclopentyl bromide and NaH in THF yields 7-cyclopentyl derivatives (67% yield) .
-
SEM Protection : Trimethylsilylethoxymethyl (SEM) groups are introduced for directed functionalization but require cautious deprotection .
Stability and Degradation
Comparison with Similar Compounds
Key Characteristics:
- Physical Properties : Derivatives exist as crystalline powders (yellow, white, or gray) with melting points ranging from 129°C to 200°C .
- Spectral Data : ¹H NMR signals for the pyrrole protons appear at δ 6.64–7.79 ppm, while ¹³C NMR shows aromatic carbons at δ 99–155 ppm . HRMS confirms molecular weights with high precision (e.g., C₁₂H₁₀BrN₄: calc. 289.0083, found 289.0082) .
- Synthesis : Typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted anilines in iPrOH/HCl .
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine (PP) Scaffold
Key Findings :
Thieno[3,2-d]pyrimidin-4-amine Scaffold
Key Findings :
- PrP derivatives like GSK2606414 (PERK inhibitor) demonstrate nanomolar potency and oral efficacy in tumor xenograft models .
- Thieno analogs are more amenable to combinatorial chemistry but lack the selectivity profile of PrP derivatives .
Ribose-Modified Pyrrolopyrimidines
Key Findings :
Antimicrobial Activity
| Derivative | MIC (S. aureus) | Synergy with Antimicrobial Peptides |
|---|---|---|
| N-(1-(4-Bromophenyl)ethyl)-6-phenyl-PrP | 2 µg/mL | 8-fold reduction in MIC with peptide A |
| 6-(4-Nitrophenyl)-PrP | 4 µg/mL | No synergy observed |
Kinase Inhibitor Potency
| Compound | Target | IC₅₀ |
|---|---|---|
| GSK2606414 (PrP derivative) | PERK | 0.8 nM |
| NIK Inhibitor 12f (PrP derivative) | NF-κB Inducing Kinase | 1.1 nM |
| Aurora Kinase Inhibitor (Le Brazidec et al.) | Aurora A | 3.4 nM |
Key Findings :
- PrP derivatives achieve sub-nanomolar inhibition for kinases like PERK and NIK, outperforming earlier scaffolds .
Preparation Methods
Desulfurization and Iodination
A foundational approach involves the transformation of 4,6-diaminopyrimidine-2-thiol (4 ) into 4,6-diaminopyrimidine (5 ) via Raney nickel-mediated desulfurization (90% yield). Subsequent iodination with N-iodosuccinimide (NIS) yields 5-iodo-4,6-diaminopyrimidine (6 ), a critical intermediate for Sonogashira coupling.
Sonogashira Coupling and Ring Closure
Coupling 6 with terminal alkynes under Sonogashira conditions generates propargylamine intermediates (7 ), which undergo microwave-assisted cyclization in basic media to form the pyrrolo[2,3-d]pyrimidine core (3 ). This step achieves moderate yields (50–60%) but ensures regioselective annulation.
Functionalization via Substitution Reactions
The iodinated core (8 ) enables diversification at C-5 via Suzuki-Miyaura cross-coupling and at N-7 via alkylation. For example, treatment with (bromomethyl)cyclopropane and Cs₂CO₃ in DMF at 70°C introduces cyclopropylmethyl groups at N-7, yielding 10a in 74% yield.
One-Step Synthesis Using Phosphorus Pentoxide and Amines
Heating pyrrolo[2,3-d]pyrimidin-4(3h)-ones (1 ) with phosphorus pentoxide (P₂O₅), N,N-dimethylcyclohexylamine, and amine hydrochlorides at 200–220°C directly affords 4-amino derivatives (2 ). Aromatic amines (e.g., aniline) react efficiently within 1–4 hours (70–85% yields), while aliphatic amines require prolonged heating (6–8 hours) for modest yields (40–50%). This method bypasses intermediate isolation, enhancing scalability.
Cyclization Reactions with Formamidine Salts
Condensation-Elimination Pathway
A Chinese patent outlines a two-step synthesis from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. Condensation yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV ), which undergoes cyclization with formamidine acetate and sodium methoxide. Subsequent elimination of HCl at 65–70°C produces 4-chloro-7h-pyrrolo[2,3-d]pyrimidine (I ) in 90.2% yield.
Amination of Chlorinated Intermediates
The chlorinated derivative (I ) serves as a precursor for nucleophilic amination. Reacting I with aqueous or alcoholic ammonia under pressure (100–150°C) replaces the chloro group with an amine, though yields for this final step remain unreported in public literature.
Substitution Reactions on Preformed Pyrrolo[2,3-d]pyrimidine Cores
Direct Alkylation and Arylation
Preformed 7h-pyrrolo[2,3-d]pyrimidin-4-amine (3 ) undergoes site-selective modifications. For instance, iodination at C-5 with NIS (90% yield) enables Suzuki couplings with aryl boronic acids, introducing aryl groups without disrupting the 4-amine.
Protecting Group Strategies
European patent EP3560932A1 highlights the use of benzylamine as a transient protecting group during JAK inhibitor synthesis. After alkylation or arylation, catalytic hydrogenation removes the benzyl group, regenerating the free amine.
Comparative Analysis of Synthetic Methods
Q & A
Basic: What are the standard synthetic routes for 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
The synthesis typically involves acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines. For example:
- Procedure : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) with 3 equivalents of aniline derivatives in isopropanol under reflux with HCl (3 drops) for 12–48 hours. Post-reaction, neutralize with NH4OH, extract with CHCl3, dry with Na2SO4, and recrystallize (e.g., methanol) to yield products (27–94% yields) .
- Key Reagents : Amines (e.g., phenyl, fluorophenyl), isopropanol, HCl.
- Validation : NMR (¹H/¹³C), HRMS, and melting points confirm purity and structure .
Basic: How do spectroscopic techniques characterize 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
- ¹H NMR : Distinct signals for NH protons (δ ~11.7 ppm, broad singlet) and aromatic protons (δ 6.7–8.3 ppm). Substituents (e.g., fluorine) induce splitting patterns (e.g., doublets for 4-fluorophenyl derivatives) .
- ¹³C NMR : Carbon environments (e.g., C-2 at ~153 ppm, C-6 at ~98 ppm) and coupling constants (e.g., ¹JCF = 238.6 Hz for fluorophenyl) confirm regiochemistry .
- HRMS : Matches calculated and observed [M+H]⁺ values (e.g., C12H10FN4: 229.0884 calculated vs. 229.0887 observed) .
Advanced: How do structural modifications influence kinase inhibition potency and selectivity?
- Core Scaffold Comparison : Replacing the pyrazolopyrimidine (PP) core with pyrrolopyrimidine (PrP) improves inhibition of calcium-dependent kinases (e.g., CpCDPK1, TgCDPK1). For example, PrP derivatives show enhanced oral bioavailability and distinct pharmacokinetics compared to PP analogs .
- Substituent Effects : Adding 2-NH2 groups in 6-phenylmethyl derivatives increases potency by forming hydrogen bonds with kinase ATP-binding pockets. Removal of this group reduces activity, highlighting its role in target engagement .
- Case Study : N-methyl-N-(spirocyclic amine)-PrP derivatives achieve JAK1 selectivity by optimizing steric and electronic interactions with the kinase’s hydrophobic pocket .
Advanced: How can researchers resolve contradictory data in kinase inhibition studies?
- Comparative Analysis : Test structurally analogous compounds (e.g., with/without 2-NH2 groups) to isolate substituent effects .
- Biochemical Assays : Use orthogonal assays (e.g., ADP-Glo™ kinase assays) to validate inhibition mechanisms and rule off-target effects .
- Structural Modeling : Overlay inhibitor-bound kinase crystal structures (e.g., PERK inhibitors like GSK2606414) to identify critical binding interactions .
Advanced: What strategies enhance selectivity in FAK or JAK inhibitor design?
- FAK Inhibition : Introduce bulky substituents (e.g., dihydroindenone) at the 7-position to exploit FAK’s extended hydrophobic region. Derivatives with 7-oxy linkages show IC50 values <100 nM in ovarian cancer models .
- JAK1 Selectivity : Incorporate spirocyclic amines (e.g., 5-azaspiro[2.4]heptane) to restrict conformational flexibility, favoring JAK1’s active site over JAK2/3 .
- Data-Driven Optimization : Use SAR tables to correlate substituent properties (e.g., logP, polar surface area) with kinase panel screening results .
Advanced: How to evaluate synergistic effects in combination therapies?
- Methodology : Apply the Chou-Talalay combination index (CI) to quantify synergy. For example:
- Experimental Design : Treat cancer cells with 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives alongside microtubule-targeting agents (e.g., paclitaxel).
- Analysis : Calculate CI values using CompuSyn software; CI <1 indicates synergy .
- Mechanistic Insight : Use transcriptomics (e.g., RNA-seq) to identify pathways co-targeted by the compound and partner drug .
Advanced: What computational tools predict metabolic stability of derivatives?
- ADMET Modeling : Use Schrödinger’s QikProp or SwissADME to estimate:
- Case Study : Derivatives with 4-morpholinylcyclohexyl groups exhibit improved metabolic stability (t1/2 >4 hours in human liver microsomes) due to reduced CYP oxidation .
Advanced: How to address solubility challenges in in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for derivatives with low aqueous solubility (e.g., logP >3).
- Pro-Drug Approach : Introduce phosphate esters (e.g., cyclic 3',5'-phosphates) to enhance solubility, as seen in tubercidin analogs .
- Validation : Measure solubility via shake-flask method and confirm bioavailability in PK studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
